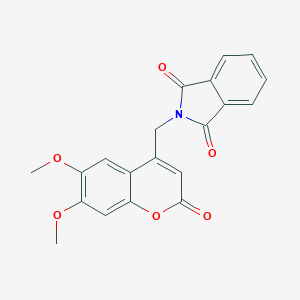

4-Phthalimidylmethyl-6,7-dimethoxycoumarin

Description

BenchChem offers high-quality 4-Phthalimidylmethyl-6,7-dimethoxycoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phthalimidylmethyl-6,7-dimethoxycoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(6,7-dimethoxy-2-oxochromen-4-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6/c1-25-16-8-14-11(7-18(22)27-15(14)9-17(16)26-2)10-21-19(23)12-5-3-4-6-13(12)20(21)24/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVDKHBDSXMBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN3C(=O)C4=CC=CC=C4C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399726 | |

| Record name | 4-PHTHALIMIDYLMETHYL-6,7-DIMETHOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-36-5 | |

| Record name | 4-PHTHALIMIDYLMETHYL-6,7-DIMETHOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin, a fluorescent molecule with significant potential in biomedical research and drug development. The synthesis is strategically designed in two primary stages: the initial formation of a 4-halomethyl-6,7-dimethoxycoumarin core via the Pechmann condensation, followed by a nucleophilic substitution with potassium phthalimide in a Gabriel-type reaction. This document offers field-proven insights into the causality behind experimental choices, detailed step-by-step methodologies, and robust data presentation to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of heterocyclic compounds widely distributed in nature and of paramount interest to synthetic and medicinal chemists.[1][2] Their unique conjugated architecture is responsible for a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The 6,7-dimethoxy substitution pattern, in particular, is a common feature in many biologically active natural products.[4]

Furthermore, the introduction of a phthalimidomethyl group at the 4-position not only serves as a protected primary amine but also modulates the molecule's physicochemical properties. The target compound, 4-Phthalimidylmethyl-6,7-dimethoxycoumarin, is a valuable synthetic intermediate and a useful fluorescent dye.[5][6] This guide elucidates a reliable and efficient synthetic pathway to access this important molecule.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule is best approached by disconnecting the C-N bond formed in the final step. This reveals a 4-halomethylcoumarin and a phthalimide anion as key precursors. This strategy leverages the robust and well-established Gabriel synthesis for the clean introduction of a primary amine equivalent.[7][8]

The 4-halomethyl-6,7-dimethoxycoumarin intermediate can be efficiently constructed using the Pechmann condensation, a classic and versatile method for preparing 4-substituted coumarins.[1][9] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[10] By selecting 3,4-dimethoxyphenol and an appropriate 4-halo-β-ketoester, the coumarin core can be assembled in a single, high-yielding step.

This two-step approach is advantageous due to the commercial availability of starting materials, the reliability of the chosen reactions, and the straightforward purification of the intermediates and final product.

Detailed Synthesis Pathway

The chosen synthetic route involves two key transformations as illustrated below.

Part 1: Synthesis of 4-Chloromethyl-6,7-dimethoxycoumarin

This initial step utilizes the Pechmann condensation, a robust method for synthesizing 4-substituted coumarins from phenols and β-ketoesters.[1] Concentrated sulfuric acid is a common and effective catalyst for this reaction, promoting both the initial transesterification and the subsequent intramolecular cyclization and dehydration.[11] The use of ethyl 4-chloroacetoacetate directly installs the required chloromethyl group at the 4-position, streamlining the synthesis.[9][12]

Part 2:

The second stage is a classic Gabriel synthesis, a reliable method for converting primary alkyl halides into primary amines without the risk of over-alkylation seen in direct ammonolysis.[7][8][13] The phthalimide anion, generated from potassium phthalimide, acts as a potent nucleophile that displaces the chloride from the 4-chloromethyl group of the coumarin intermediate.[14] Dimethylformamide (DMF) is an excellent solvent choice as its polar aprotic nature accelerates the SN2 reaction.[8][14]

Experimental Protocols & Data

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier Notes |

| 3,4-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | High purity (>98%) |

| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | High purity (>97%) |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 95-98% |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | Anhydrous |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |

| Ice | H₂O | 18.02 | Deionized water |

| Ethanol | C₂H₅OH | 46.07 | Reagent grade |

Protocol 1: Synthesis of 4-Chloromethyl-6,7-dimethoxycoumarin

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, place 3,4-dimethoxyphenol (10.0 g, 64.9 mmol).

-

Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (50 mL) to the flask with continuous stirring. Ensure the temperature is maintained below 10 °C during the addition.

-

Reactant Addition: Once the phenol has completely dissolved, continue cooling and slowly add ethyl 4-chloroacetoacetate (11.8 g, 71.4 mmol) dropwise to the mixture.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the viscous reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation & Purification: Allow the mixture to stir for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 4-chloromethyl-6,7-dimethoxycoumarin as a solid.

Protocol 2:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-chloromethyl-6,7-dimethoxycoumarin (5.0 g, 19.6 mmol) and potassium phthalimide (4.0 g, 21.6 mmol).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, 40 mL) to the flask.

-

Reaction: Heat the mixture to 90-100 °C with stirring for 3-4 hours. Monitor the reaction's completion using TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. A solid precipitate will form.

-

Isolation & Purification: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the solid product extensively with water and then with a small amount of cold ethanol. Dry the product under vacuum to obtain 4-Phthalimidylmethyl-6,7-dimethoxycoumarin.

Expected Results & Characterization

| Compound | Formula | MW ( g/mol ) | Appearance | Expected Yield |

| 4-Chloromethyl-6,7-dimethoxycoumarin | C₁₂H₁₁ClO₄ | 254.66 | Off-white solid | 75-85% |

| 4-Phthalimidylmethyl-6,7-dimethoxycoumarin | C₂₀H₁₅NO₆ | 365.34 | White to pale yellow solid | 80-90% |

Characterization Data for 4-Phthalimidylmethyl-6,7-dimethoxycoumarin: [5][15]

-

Molecular Formula: C₂₀H₁₅NO₆

-

Molecular Weight: 365.34 g/mol

-

Solubility: Soluble in DMF, Dichloromethane, Chloroform, Acetone.

-

Storage: Store at -20°C for long-term stability.

Workflow Visualization

Safety and Handling

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle only in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition to reactants is highly exothermic and requires careful temperature control.[11]

-

Dimethylformamide (DMF): A potential irritant and teratogen. Work in a well-ventilated fume hood and avoid inhalation or skin contact.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The synthetic route detailed in this guide, employing a Pechmann condensation followed by a Gabriel synthesis, provides a highly efficient and reliable method for producing 4-Phthalimidylmethyl-6,7-dimethoxycoumarin. The protocols have been designed to be self-validating, with clear causality behind the choice of reagents and conditions. By following this guide, researchers can confidently synthesize this valuable fluorescent compound for a wide range of applications in chemical biology and medicinal chemistry.

References

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

Name Reactions. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkat USA. Retrieved from [Link]

-

Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. Retrieved from [Link]

- Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2005). A convenient procedure for the synthesis of substituted 4-methylaminocoumarins. HETEROCYCLES, 65(12), 2937.

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

ResearchGate. (n.d.). Graphical Abstract: Synthesis of C4-substituted coumarins via Pechmann.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-azido-4-(bromomethyl)-2H-chromen-2-one 1 (N3BC). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis. PubMed Central.

-

ResearchGate. (n.d.). (PDF) Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism by HRMS analysis. Retrieved from [Link]

-

MDPI. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Total Synthesis of Six 3,4-Unsubstituted Coumarins. PubMed Central.

- National Center for Biotechnology Information. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. PubMed Central.

-

TSI Journals. (2014). Organic CHEMISTRY. Retrieved from [Link]

- ResearchGate. (2025). Synthesis and biological activity of compounds based on 4-hydroxycoumarin.

- ResearchGate. (2023).

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]

- 4. Total Synthesis of Six 3,4-Unsubstituted Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. labsolu.ca [labsolu.ca]

A Technical Guide to the Physicochemical Properties of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin

Forward: This document provides a detailed technical examination of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin. As this is a specialized derivative, direct experimental data is sparse. Therefore, this guide has been constructed based on established principles of coumarin chemistry, data from structurally analogous compounds, and validated analytical methodologies. The objective is to provide researchers and drug development professionals with a robust framework for understanding, synthesizing, and characterizing this molecule.

Introduction and Molecular Overview

4-Phthalimidylmethyl-6,7-dimethoxycoumarin is a polycyclic aromatic compound belonging to the benzopyrone family. Its structure is characterized by three key functional regions:

-

The Coumarin Core (6,7-dimethoxy-2H-chromen-2-one): A fluorescent scaffold known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The electron-donating methoxy groups at the 6 and 7 positions are known to enhance the quantum yield and modulate the spectral properties of the chromophore.[3]

-

The 4-Methyl Substituent: The linkage at the C4 position of the pyrone ring is a common site for derivatization to modulate biological activity and physicochemical properties.[4][5]

-

The Phthalimido Group: A bulky, planar, and relatively non-polar moiety introduced via the methyl linker. Phthalimides are often incorporated into molecular designs to act as protecting groups, influence solubility, or serve as part of an energy transfer system in fluorescent probes.[3]

The strategic combination of these moieties suggests potential applications in fields such as targeted drug delivery, bio-imaging, and materials science, where fine-tuning of fluorescence, lipophilicity, and molecular interactions is paramount.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2-((6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl)isoindoline-1,3-dione | N/A |

| Molecular Formula | C₂₁H₁₇NO₆ | Calculated |

| Molecular Weight | 379.36 g/mol | Calculated |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=C(C(=O)O2)CN3C(=O)C4=CC=CC=C4C3=O)OC | N/A |

| Structure | N/A |

Synthesis and Purification

The synthesis of this target compound can be logically approached via a multi-step pathway, beginning with the formation of the coumarin core, followed by functionalization at the C4 position. The Pechmann condensation is a widely used and efficient method for creating the coumarin nucleus from a phenol and a β-ketoester.[4][6]

Proposed Synthetic Workflow

A plausible and efficient synthesis route involves two primary stages:

-

Stage 1: Synthesis of 4-(Bromomethyl)-6,7-dimethoxycoumarin. This intermediate is synthesized from 4-hydroxy-3,4-dimethoxybenzaldehyde and diethyl 2-(bromomethyl)malonate.

-

Stage 2: Nucleophilic Substitution. The phthalimide group is introduced by reacting the brominated intermediate with potassium phthalimide.

Diagram: Proposed Synthesis Workflow

Caption: A proposed two-stage synthesis route for the target compound.

Experimental Protocol: Purification by Column Chromatography

Rationale: Column chromatography is the standard and most effective method for purifying coumarin derivatives from reaction byproducts and unreacted starting materials. A silica gel stationary phase is chosen due to the moderate polarity of the coumarin core. The mobile phase gradient is designed to first elute non-polar impurities before increasing polarity to elute the target compound.

-

Prepare the Column: Slurry-pack a glass column with silica gel (60-120 mesh) in hexane.

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully load the powdered sample onto the top of the prepared column.

-

Elution:

-

Begin elution with 100% hexane to wash out highly non-polar impurities.

-

Gradually increase the solvent polarity by introducing ethyl acetate. A typical gradient might be from 95:5 (Hexane:EtOAc) to 70:30 (Hexane:EtOAc).

-

Monitor the elution process using Thin-Layer Chromatography (TLC).[7]

-

-

Fraction Collection: Collect fractions of the eluent. Spot each fraction on a TLC plate and visualize under UV light (254 nm and 365 nm) to identify fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Phthalimidylmethyl-6,7-dimethoxycoumarin.

Physicochemical Properties and Characterization

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability and target binding.[8][9]

Characterization Workflow

Diagram: Physicochemical Characterization Workflow

Caption: Logical workflow for the comprehensive characterization of the compound.

Solubility

Prediction: The coumarin core itself is poorly soluble in water.[1] The addition of the large, non-polar phthalimidylmethyl group is expected to significantly decrease aqueous solubility. Conversely, the compound is predicted to be soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), and moderately soluble in methanol and ethanol.[10]

Experimental Protocol: Shake-Flask Method (OECD 105)

-

Preparation: Add an excess amount of the compound to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.[10][11]

Lipophilicity (LogP)

Prediction: Lipophilicity, a key determinant of a drug's ADME properties, is measured as the partition coefficient (LogP) between n-octanol and water.[9][12] The phthalimido group is highly lipophilic, and its presence is expected to result in a high LogP value, likely in the range of 3.0 - 4.5, suggesting good membrane permeability but potentially poor aqueous solubility.[8]

Experimental Protocol: RP-HPLC Method

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values.[9][12] The retention time of a compound on a non-polar stationary phase (like C18) shows a strong correlation with its n-octanol/water partition coefficient.

-

System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).[13]

-

Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve of retention time versus LogP.

-

Sample Analysis: Inject a solution of the test compound and record its retention time.

-

Calculation: Determine the LogP of the test compound by interpolating its retention time on the calibration curve.

Spectroscopic Properties

The spectroscopic profile is essential for structural confirmation and for understanding the compound's potential in applications like fluorescence imaging.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and environment of protons. Expected signals include aromatic protons from the coumarin and phthalimide rings, singlets for the two methoxy groups, and a characteristic singlet for the methylene (-CH₂-) bridge.[14]

-

¹³C NMR: Will confirm the carbon skeleton, showing distinct signals for the carbonyl carbons (lactone and imide), quaternary carbons, and methoxy carbons.[14]

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[14]

3. UV-Visible and Fluorescence Spectroscopy:

-

Prediction: Coumarins are known fluorescent molecules.[15] The 6,7-dimethoxy substitution typically results in absorption maxima (λ_abs) around 340-360 nm and fluorescence emission (λ_em) in the blue-violet region (400-450 nm).[3] The phthalimide group itself can act as an additional chromophore or an energy transfer partner, potentially leading to more complex spectral behavior.[3]

-

Experimental Protocol:

-

Prepare dilute solutions of the compound in various solvents (e.g., cyclohexane, ethanol, DMSO) to assess solvatochromic effects.

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength(s) of maximum absorbance (λ_max).

-

Using the determined λ_max as the excitation wavelength, record the fluorescence emission spectrum using a spectrofluorometer.

-

Calculate the quantum yield relative to a known standard (e.g., quinine sulfate) to quantify the efficiency of the fluorescence process.

-

Structure-Property Relationships

Diagram: Structure-Property Relationships

Caption: Key structural motifs and their predicted influence on physicochemical properties.

Conclusion

4-Phthalimidylmethyl-6,7-dimethoxycoumarin is a rationally designed molecule that combines the favorable fluorescent properties of the dimethoxycoumarin scaffold with the bulky, lipophilic nature of the phthalimide moiety. While direct experimental data is not yet widely available, its properties can be reliably predicted based on well-understood chemical principles and data from analogous structures. It is expected to be a highly fluorescent, lipophilic compound with low aqueous solubility. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for its preparation, purification, and thorough characterization, enabling further research into its potential applications in medicinal chemistry and materials science.

References

-

Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. (2024). NIH National Center for Biotechnology Information. [Link]

-

Three novel 4-methylcoumarin derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of 4-methylcoumarin (3) via the Pechmann condensation of phenol (1) and ethyl acetoacetate (2). (n.d.). ResearchGate. [Link]

-

Synthesis, structure characterization and biological activity of new coumarin derivatives. (2020). The Pharma Innovation Journal. [Link]

-

Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. (2007). ScienceDirect. [Link]

-

Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. (2017). PubMed. [Link]

-

Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020). YouTube. [Link]

-

Physicochemical properties of the top coumarin derivatives. (n.d.). ResearchGate. [Link]

-

Physicochemical data of the coumarin derivatives 6 -8. (n.d.). ResearchGate. [Link]

-

Qualitative and quantitative determination of coumarin using surface-enhanced Raman spectroscopy coupled with intelligent multivariate analysis. (2019). RSC Publishing. [Link]

-

HPLC Method for Analysis of Coumarin. (n.d.). SIELC Technologies. [Link]

-

Analysis of coumarin in various foods using liquid chromatography with tandem mass spectrometric detection. (2008). ResearchGate. [Link]

-

Coumarins in Food and Methods of Their Determination. (2020). NIH National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Fluorescence Spectroscopy of Novel 3- (Substituted Ethenyl) Coumarins. (2017). ResearchGate. [Link]

-

The Design and Synthesis of Fluorescent Coumarin Derivatives and Their Study for Cu2+ Sensing with an Application for Aqueous Soil Extracts. (2020). MDPI. [Link]

-

The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (2010). NIH National Center for Biotechnology Information. [Link]

-

Coumarin: Chemical and Pharmacological Profile. (2011). Journal of Applied Pharmaceutical Science. [Link]

-

Coumarin | C9H6O2. (n.d.). PubChem. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2021). MDPI. [Link]

-

Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. (2019). NIH National Center for Biotechnology Information. [Link]

-

Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. (2023). ResearchGate. [Link]

-

Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. (2024). Canadian Journal of Physiology and Pharmacology. [Link]

-

Synthesis, characterization, and computational evaluation of novel 4-methyl-7-hydroxy coumarin derivatives for potential pharmaceutical applications. (2023). ResearchGate. [Link]

-

Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. (2022). NIH National Center for Biotechnology Information. [Link]

-

Lipophilicity Plays a Major Role in Modulating the Inhibition of Monoamine Oxidase B by 7‐Substituted Coumarins. (2012). ResearchGate. [Link]

-

Lipophilicity - Methods of determination and its role in medicinal chemistry. (2016). ResearchGate. [Link]

-

Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. (2019). ResearchGate. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry into the Mechanism of Action of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin: A Case of Undefined Biological Activity

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific biological activities and mechanism of action for the compound 4-Phthalimidylmethyl-6,7-dimethoxycoumarin. Despite the broad and diverse pharmacological profiles of coumarin derivatives, this particular molecule remains largely uncharacterized in publicly accessible scientific databases and research articles.

While a definitive technical guide on the mechanism of action of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin cannot be constructed at this time due to the absence of specific experimental data, this report will provide an overview of the known mechanisms of action for structurally related coumarin compounds. This information may offer a foundational framework for future research into the potential therapeutic properties of this specific derivative.

The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely recognized for their diverse and potent biological activities.[1][2] The versatility of the coumarin scaffold allows for a wide range of chemical modifications, leading to a vast library of derivatives with distinct pharmacological profiles. These activities include, but are not limited to, anticancer, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3]

Potential Mechanisms of Action Based on the Coumarin Core and Related Derivatives

The biological effects of coumarin derivatives are often attributed to their ability to interact with various enzymes and cellular signaling pathways.[3] Based on the known activities of other coumarins, particularly those with substitutions at the 4-position and methoxy groups at the 6- and 7-positions (scoparone), several potential mechanisms of action for 4-Phthalimidylmethyl-6,7-dimethoxycoumarin can be hypothesized.

Potential Anticancer Activity

Many coumarin derivatives have demonstrated significant anticancer properties through various mechanisms.[3] These include the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[3] Some coumarins have also been shown to interfere with microtubule polymerization, a critical process for cell division, and to inhibit angiogenesis, the formation of new blood vessels that supply tumors.[3]

Potential Anti-inflammatory Activity

The anti-inflammatory effects of coumarins are often linked to their ability to modulate inflammatory signaling pathways. For instance, some coumarin derivatives have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.[4] Additionally, the mitogen-activated protein kinase (MAPK) signaling pathway, which is also involved in the inflammatory response, is another potential target for coumarin compounds.[4]

Potential Neuroprotective Activity

Certain coumarin derivatives have been investigated for their potential in treating neurodegenerative diseases.[3] One of the primary mechanisms in this context is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.

The Role of the Phthalimidylmethyl Substituent

The phthalimidylmethyl group is not a common substituent in the reported biologically active coumarin derivatives. A comprehensive understanding of its contribution to the overall mechanism of action would require dedicated structure-activity relationship (SAR) studies. It is possible that this moiety could influence the compound's solubility, cell permeability, or its binding affinity to specific biological targets.

Future Directions and the Need for Empirical Data

The elucidation of the mechanism of action of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin is entirely dependent on future experimental investigation. The following experimental workflows would be essential to characterize its biological activity:

Initial In Vitro Screening

-

Cytotoxicity assays: To determine the compound's effect on the viability of various cell lines (e.g., cancer cell lines, normal cell lines).

-

Antimicrobial assays: To assess its activity against a panel of bacteria and fungi.

-

Enzyme inhibition assays: To screen for inhibitory activity against a range of relevant enzymes (e.g., kinases, proteases, acetylcholinesterase).

-

Receptor binding assays: To determine if the compound interacts with specific cellular receptors.

Mechanistic Studies

Should initial screening reveal significant biological activity, further in-depth studies would be necessary to unravel the underlying mechanism. These could include:

-

Western blotting: To analyze the expression levels of key proteins in relevant signaling pathways.

-

Gene expression analysis: To determine the compound's effect on the transcription of specific genes.

-

Molecular docking studies: To predict the binding mode of the compound with its potential biological targets.

Conclusion

References

[5] Shirsat, V. N., et al. (2015). Synthesis and biological evaluation of some novel coumarin derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1619-1624. [6] Singh, S., et al. (2025). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Current Drug Discovery Technologies. [1] BenchChem. (2025). The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide. BenchChem. [2] Singh, S., et al. (2025). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Current Drug Discovery Technologies. [3] Frontiers in Chemistry. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers. [7] Molecules. (2018). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. [8] European Journal of Medicinal Chemistry. (2010). Synthesis, structure, toxicological and pharmacological investigations of 4-hydroxycoumarin derivatives. ScienceDirect. [9] Food Chemistry. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. ScienceDirect. [10] Bioorganic & Medicinal Chemistry. (2014). Design, synthesis and pharmacological evaluation of chalcone derivatives as acetylcholinesterase inhibitors. ScienceDirect. [11] European Journal of Medicinal Chemistry. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. ScienceDirect. [4] Molecules. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. MDPI. [12] Indian Journal of Medical Research. (1972). Pharmacological action of 6,7-dimethoxy coumarin (Scoparone) isolated from Artemisia scoparia, Waldst & Kit. PubMed. [13] ResearchGate. (2025). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, structure, toxicological and pharmacological investigations of 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological action of 6,7-dimethoxy coumarin (Scoparone) isolated from Artemisia scoparia, Waldst & Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Cellular Uptake and Localization of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular uptake and subcellular localization of the novel fluorescent probe, 4-Phthalimidylmethyl-6,7-dimethoxycoumarin. By integrating established principles of cell biology with advanced analytical techniques, this document serves as a technical manual for characterizing the intracellular journey of this and similar coumarin derivatives.

Introduction: The Scientific Imperative

Coumarin derivatives are a well-established class of fluorescent molecules with broad applications in biological imaging and as scaffolds for therapeutic agents.[1][2] Their intrinsic fluorescence provides a powerful, non-invasive tool to visualize and track their movement within living cells.[3] The compound 4-Phthalimidylmethyl-6,7-dimethoxycoumarin, with its unique substitutions, presents a compelling subject for investigation. Understanding its cellular uptake kinetics and eventual subcellular destination is paramount for harnessing its full potential, be it as a targeted fluorescent marker or as a novel therapeutic entity. This guide will delineate the theoretical considerations and practical methodologies required for a thorough investigation.

Physicochemical Postulates: Predicting Cellular Behavior

The molecular architecture of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin offers initial clues to its likely interactions with cellular systems.

-

The Coumarin Core: The 6,7-dimethoxy substitution on the coumarin ring is expected to enhance its fluorescence quantum yield and photostability, crucial attributes for a reliable fluorescent probe.[4]

-

Lipophilicity and Membrane Permeability: The phthalimidylmethyl group contributes to the overall hydrophobicity of the molecule. This suggests that passive diffusion across the lipid bilayer of the plasma membrane could be a primary mechanism of cellular entry.[5] Small, relatively hydrophobic molecules are known to traverse cell membranes via this pathway, driven by the concentration gradient.[5]

| Structural Feature | Predicted Physicochemical Property | Implication for Cellular Uptake |

| Coumarin Scaffold | Intrinsic Fluorescence | Enables visualization and tracking within cells. |

| 6,7-dimethoxy Groups | Enhanced photophysical properties | Improved signal-to-noise ratio in fluorescence imaging. |

| 4-Phthalimidylmethyl Group | Increased Lipophilicity | Potential for passive diffusion across the cell membrane. |

Deconstructing the Cellular Entry: Potential Mechanisms of Uptake

The entry of small molecules into a cell is a complex process that can occur through several pathways. A comprehensive investigation should consider the following possibilities for 4-Phthalimidylmethyl-6,7-dimethoxycoumarin:

-

Passive Diffusion: As suggested by its lipophilic character, the compound may directly permeate the cell membrane.[5] This energy-independent process is driven by the concentration gradient between the extracellular and intracellular environments.[5]

-

Facilitated Diffusion: While less likely for a synthetic probe without a specific biological recognition motif, uptake could be mediated by carrier proteins embedded in the plasma membrane.[5]

-

Active Transport and Endocytosis: Should the molecule aggregate or interact with extracellular components, it could be internalized via endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[6] These are energy-dependent processes.

Diagram: Potential Cellular Uptake Pathways

Caption: Potential mechanisms for the cellular uptake of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin.

Experimental Workflows: A Step-by-Step Guide

To empirically determine the cellular uptake and localization of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin, a multi-pronged approach employing both qualitative and quantitative methods is recommended.

Qualitative Analysis: Visualizing the Journey with Fluorescence Microscopy

Fluorescence microscopy is a cornerstone technique for observing the subcellular distribution of fluorescent molecules in real-time.[3][7]

Protocol: Live-Cell Imaging of Cellular Uptake and Localization

-

Cell Culture: Plate the cells of interest (e.g., HeLa, A549) onto glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach 60-70% confluency.

-

Preparation of Staining Solution: Prepare a stock solution of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin in a suitable solvent like DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for various time points (e.g., 5, 15, 30, 60 minutes) to observe the kinetics of uptake.

-

Co-localization Staining (Optional): To identify specific subcellular compartments, co-stain the cells with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, LysoTracker for lysosomes, DAPI for the nucleus). Ensure the chosen markers have distinct emission spectra from the coumarin derivative.[7]

-

Image Acquisition: Mount the glass-bottom dish on the stage of a confocal or widefield fluorescence microscope equipped with appropriate filter sets for the coumarin derivative and any co-stains. Acquire images at different time points.

-

Image Analysis: Analyze the acquired images to determine the subcellular localization of the compound. Co-localization analysis software can be used to quantify the degree of overlap between the coumarin signal and the organelle markers.

Diagram: Experimental Workflow for Fluorescence Microscopy

Caption: A streamlined workflow for studying cellular uptake and localization using fluorescence microscopy.

Quantitative Analysis: Measuring Uptake with Flow Cytometry

Flow cytometry provides a high-throughput method to quantify the amount of fluorescent compound taken up by a large population of single cells.[8][9]

Protocol: Quantitative Cellular Uptake Assay using Flow Cytometry

-

Cell Culture: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.

-

Cell Treatment: Incubate a known number of cells (e.g., 1 x 10^6 cells/mL) with varying concentrations of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin for different time periods at 37°C.

-

Washing: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

-

Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% fetal bovine serum).

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with an appropriate laser for excitation and a detector for the emission wavelength of the coumarin derivative.

-

Data Analysis: Gate the live cell population based on forward and side scatter profiles. The mean fluorescence intensity (MFI) of the gated population is directly proportional to the amount of internalized compound.

Investigating Uptake Mechanisms with Inhibitors

To elucidate the specific pathways of cellular entry, the flow cytometry assay can be performed in the presence of various pharmacological inhibitors.[10]

| Inhibitor | Target Pathway | Expected Outcome if Pathway is Involved |

| Low Temperature (4°C) | Energy-dependent processes (e.g., endocytosis) | Significant reduction in cellular uptake.[11] |

| Sodium Azide/Deoxyglucose | ATP production | Inhibition of active transport and endocytosis. |

| Chlorpromazine | Clathrin-mediated endocytosis | Decreased uptake. |

| Genistein | Caveolae-mediated endocytosis | Reduced internalization.[6] |

| Amiloride | Macropinocytosis | Lowered cellular fluorescence. |

Data Interpretation and Reporting

The culmination of these experimental workflows will yield a rich dataset. It is crucial to present this data in a clear and concise manner.

-

Fluorescence Microscopy: Present representative images showcasing the subcellular distribution of the compound at different time points and with various co-localizing markers.

-

Flow Cytometry: Generate histograms and dot plots to illustrate the shift in fluorescence intensity upon treatment. Bar graphs comparing the mean fluorescence intensity under different conditions (e.g., varying concentrations, time points, and in the presence of inhibitors) are effective for quantitative comparisons.

Conclusion: From Benchtop to Breakthrough

The methodologies outlined in this guide provide a robust framework for a comprehensive investigation into the cellular uptake and localization of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin. By systematically applying these techniques, researchers can gain critical insights into the intracellular behavior of this novel compound, thereby paving the way for its informed application in cell biology and drug discovery. The principles and protocols described herein are not only applicable to the target compound but can also be readily adapted for the study of other fluorescent probes and drug candidates.

References

- Vertex AI Search. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.

- Mishra, A., et al. (2019). Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria. PMC.

- Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition.

- Konate, K., et al. (n.d.).

- Molnar, M., et al. (2013). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. PubMed.

- ResearchGate. (n.d.). Cellular uptake study of Native 6-coumarin, 6-coumarin-NPs in different....

- ResearchGate. (n.d.). 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties | Request PDF.

- Addgene. (n.d.). Fluorescent Protein Guide: Subcellular Localization.

- ResearchGate. (n.d.). Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives.

- ACS Publications. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins.

- PubMed. (2015).

- Frontiers. (n.d.). Small molecules targeting endocytic uptake and recycling pathways.

- ResearchGate. (n.d.). Localization: coumarin compounds in live HeLa cells 20 minutes after....

- ResearchGate. (n.d.). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review | Request PDF.

- ResearchGate. (n.d.). Cellular uptake mechanisms were determined by using small molecules to....

- ResearchGate. (n.d.). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins.

- ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye.

- Journal of Physiology and Pharmacology. (n.d.). CELLULAR UPTAKE OF COUMARIN-6 AS A MODEL DRUG LOADED IN SOLID LIPID NANOPARTICLES.

- MDPI. (n.d.). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies.

- Microscopy Techniques. (n.d.).

- Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. (2022). PMC.

- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv

- Dove Medical Press. (2020). Formulation, Cellular Uptake and Cytotoxicity of Thymoquinone-Loaded PLGA Nanoparticles in Malignant Melanoma Cancer Cells.

- Shin, H., et al. (2020). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale.

- ResearchGate. (n.d.). A guided tour into subcellular colocalization analysis in light microscopy.

- ResearchGate. (n.d.). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review.

- MDPI. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.

- Mechanisms of Cellular Uptake of Cell-Penetr

- PubMed. (2017).

- Automated Interpretation of Subcellular Patterns in Fluorescence Microscope Images for Loc

- ACS Publications. (n.d.). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size | Accounts of Chemical Research.

- MDPI. (n.d.). Substitution Effects on the Optoelectronic Properties of Coumarin Derivatives.

- JoVE. (2021). Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis.

- PMC. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.

- ResearchGate. (n.d.). Synthesis, characterization, photophysical and photochemical properties of 7-oxy-3-methyl-4-phenylcoumarin-substituted indium phthalocyanines | Request PDF.

Sources

- 1. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]

- 7. addgene.org [addgene.org]

- 8. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. jpp.krakow.pl [jpp.krakow.pl]

A Technical Guide to the Biological Applications of 6,7-Dimethoxycoumarin Derivatives

Abstract: The 6,7-dimethoxycoumarin scaffold, exemplified by the natural product scoparone, represents a privileged structure in medicinal chemistry. Its unique electronic and steric properties make it an ideal starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of 6,7-dimethoxycoumarin derivatives, with a focus on their potential applications in oncology, inflammatory diseases, and neurodegenerative disorders. We will dissect the underlying mechanisms of action, detail structure-activity relationships, and provide validated experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Coumarin Scaffold in Drug Discovery

Coumarins are a large class of benzopyrone compounds ubiquitously found in plants. Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities, have made them a cornerstone of natural product-based drug discovery for decades. The core coumarin structure offers a versatile platform for synthetic modification, allowing for the fine-tuning of biological activity. Among the various substitution patterns, the 6,7-dimethoxy substitution has emerged as particularly significant, imparting favorable pharmacokinetic and pharmacodynamic properties. Scoparone (6,7-dimethoxycoumarin), first isolated from Artemisia scoparia, is the archetypal compound of this class and has been the subject of extensive research.[1]

The 6,7-Dimethoxycoumarin Core: A Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The 6,7-dimethoxycoumarin core fits this description perfectly. The two methoxy groups at positions 6 and 7 are crucial for many of its biological activities.[2] These groups can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets, enhancing affinity and specificity. Furthermore, the lactone ring of the coumarin is susceptible to nucleophilic attack, which can lead to covalent modification of target proteins, a mechanism exploited in some enzyme inhibitors.

Key Biological Applications and Mechanisms of Action

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of numerous human diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Derivatives of 6,7-dimethoxycoumarin have demonstrated potent anti-inflammatory and immunomodulatory effects, primarily through the modulation of key signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α and IL-6.

Several 6,7-dimethoxycoumarin derivatives have been shown to inhibit NF-κB activation.[4] They can achieve this by preventing the degradation of IκBα, thereby trapping NF-κB in the cytoplasm. This inhibitory action leads to a downstream reduction in the production of inflammatory cytokines.[4][5]

Caption: Inhibition of the NF-κB pathway by 6,7-dimethoxycoumarin derivatives.

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a major goal of cancer research. Coumarin derivatives have shown promise in this area, with activities against a range of cancer cell lines.[6][7][8][9] The 6,7-dimethoxy substitution pattern is often associated with enhanced cytotoxic and antiproliferative effects.[2]

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Many 6,7-dimethoxycoumarin derivatives induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and the subsequent dismantling of the cell.

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.

-

Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[2]

-

Inhibition of Key Oncogenic Kinases: Certain derivatives have been shown to inhibit the activity of protein kinases that are critical for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR) Insights:

Studies have shown that the introduction of specific substituents on the 6,7-dimethoxycoumarin scaffold can significantly impact anticancer activity. For instance, the addition of a hydrophobic, electron-withdrawing group at the C-4 position can enhance inhibitory activity against anti-apoptotic proteins like Mcl-1.[10] Conversely, methylation of the hydroxyl groups in dihydroxycoumarin derivatives can lead to a decrease in activity, highlighting the importance of the catechol moiety for Mcl-1 inhibition.[10]

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | A549 (Lung) | 1.21 µM | [10] |

| Coumarin-dithiocarbamate hybrid 6 | HCCLM-7 (Hepatocellular) | 3.5 µM | [11] |

| Coumarin-dithiocarbamate hybrid 6 | MCF-7 (Breast) | 3.0 µM | [11] |

| 3-(Coumarin-3-yl)-acrolein derivative 5d | A549 (Lung) | 0.70 µM | [7] |

| 3-(Coumarin-3-yl)-acrolein derivative 6e | KB (Oral Epidermoid) | 0.39 µM | [7] |

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key contributors to this process. Scoparone and its derivatives have demonstrated significant neuroprotective effects in various in vitro and in vivo models.[12][13][14]

Mechanism of Action: Activation of the Nrf2/HO-1 Pathway

The Nrf2/HO-1 signaling pathway is a major cellular defense mechanism against oxidative stress.[5][13] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress or certain small molecules, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1).

Scoparone has been shown to protect neurons from oxygen-glucose deprivation/reoxygenation injury by activating the Nrf2/HO-1 pathway.[12][13] This leads to a reduction in reactive oxygen species (ROS) and an increase in the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[12][13]

Caption: A typical workflow for screening 6,7-dimethoxycoumarin derivatives.

MTT Assay for Cytotoxicity Assessment

Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the 6,7-dimethoxycoumarin derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Western Blot Analysis for NF-κB Pathway Proteins

Principle: This technique is used to detect specific proteins in a sample. It allows for the assessment of the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα. [3] Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with the test compound for a specified time, followed by stimulation with an inflammatory agent like LPS (lipopolysaccharide).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.

Future Perspectives and Conclusion

The 6,7-dimethoxycoumarin scaffold is a highly promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The mechanisms underlying these activities are often multifactorial, involving the modulation of key signaling pathways like NF-κB and Nrf2.

Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Target Identification: Elucidating the specific molecular targets of the most promising compounds.

-

In Vivo Studies: Validating the efficacy of lead compounds in relevant animal models of disease.

-

Combination Therapies: Investigating the potential of these derivatives to be used in combination with existing drugs to enhance therapeutic outcomes.

References

-

Title: Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway Source: PubMed URL: [Link]

-

Title: Preliminary structure-antiangiogenic activity relationships of 4-senecioyloxymethyl-6,7-dimethoxycoumarin Source: PubMed URL: [Link]

-

Title: Scoparone protects neuronal cells from oxygen glucose deprivation/reoxygenation injury Source: Royal Society of Chemistry URL: [Link]

-

Title: Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs Source: MDPI URL: [Link]

-

Title: Possible mechanism of immunosuppressive effect of scoparone (6,7-dimethoxycoumarin) Source: PubMed URL: [Link]

-

Title: Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway Source: PubMed Central URL: [Link]

-

Title: Scoparone protects neuronal cells from oxygen glucose deprivation/reoxygenation injury Source: PubMed Central URL: [Link]

-

Title: Scoparone as a therapeutic drug in liver diseases: Pharmacology, pharmacokinetics and molecular mechanisms of action Source: PubMed URL: [Link]

-

Title: The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases Source: PubMed URL: [Link]

-

Title: Vasodilator effect of scoparone (6,7-dimethoxycoumarin) from a Chinese herb Source: PubMed URL: [Link]

-

Title: Scopoletin and Scoparone from Viola philippica Attenuate the Virulence of Pseudomonas aeruginosa by Inhibiting Quorum Sensing-Related Genes Source: PubMed Central URL: [Link]

-

Title: Neuropsychopharmacological profiling of scoparone in mice Source: ResearchGate URL: [Link]

-

Title: Preparation And In Vitro Anticancer Activity Evaluation Of Some Coumarin Derivatives Source: Pharmacophore URL: [Link]

-

Title: Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment Source: PubMed Central URL: [Link]

-

Title: Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay Source: Frontiers URL: [Link]

-

Title: Coumarin–Dithiocarbamate Derivatives as Biological Agents Source: MDPI URL: [Link]

-

Title: Coumarin Derivatives as Anti-inflammatory and Anticancer Agents Source: PubMed URL: [Link]

-

Title: Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer Source: MDPI URL: [Link]

Sources

- 1. The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preliminary structure-antiangiogenic activity relationships of 4-senecioyloxymethyl-6,7-dimethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 8. Coumarin Derivatives as Anti-inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coumarin–Dithiocarbamate Derivatives as Biological Agents [mdpi.com]

- 12. Scoparone protects neuronal cells from oxygen glucose deprivation/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scoparone protects neuronal cells from oxygen glucose deprivation/reoxygenation injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 4-Phthalimidylmethyl-6,7-dimethoxycoumarin: A Novel "Turn-On" Fluorescent Probe for Hydrazine Detection

Executive Summary

Hydrazine (N₂H₄) is a highly toxic and carcinogenic compound widely used in industrial processes, pharmaceuticals, and as a rocket propellant.[1][2] Its detection in environmental and biological systems is of paramount importance for public health and safety.[1][2] This technical guide introduces 4-Phthalimidylmethyl-6,7-dimethoxycoumarin, a novel fluorescent probe designed for the highly selective and sensitive detection of hydrazine. This probe operates on a robust "turn-on" mechanism predicated on an irreversible, hydrazine-mediated chemical transformation. In its native state, the probe is non-fluorescent. Upon reaction with hydrazine, the phthalimide recognition moiety is cleaved, releasing a highly fluorescent aminomethyl-coumarin derivative. This guide provides a comprehensive overview of the probe's design rationale, a detailed synthetic pathway, its photophysical characteristics, and validated protocols for its application in research and development settings.

Introduction: The Imperative for Advanced Chemical Sensors

The field of molecular imaging has been revolutionized by the development of fluorescent probes that enable the visualization of specific analytes within complex environments with high sensitivity and spatiotemporal resolution.[3][4] Among various fluorophores, coumarin derivatives are exceptionally valuable due to their high quantum yields, photostability, and tunable optical properties.[5]

A key strategy in probe design is the "Off-On" or "turn-on" sensing paradigm, where the probe's fluorescence is initially quenched and is dramatically enhanced only upon interaction with the target analyte. This approach minimizes background signal and enhances detection sensitivity. Many such probes rely on mechanisms like Photo-induced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).[3][5]

This guide focuses on a chemodosimeter approach, where an irreversible chemical reaction with the analyte triggers the fluorescence. We present 4-Phthalimidylmethyl-6,7-dimethoxycoumarin, a probe specifically engineered for hydrazine detection. Its design leverages the well-established nucleophilicity of hydrazine to induce a specific chemical cleavage, making it a highly selective analytical tool.

Probe Design Rationale and Synthesis

The architecture of 4-Phthalimidylmethyl-6,7-dimethoxycoumarin is based on three key components, each selected for a specific function:

-

The Fluorophore Core (6,7-dimethoxycoumarin): This scaffold provides the intrinsic fluorescence. The methoxy groups at the 6 and 7 positions are strong electron-donating groups that enhance the quantum yield and shift the emission to a favorable wavelength, typically in the blue-green region of the spectrum.[6]

-

The Recognition Moiety (Phthalimide): The phthalimide group serves a dual purpose. Firstly, it acts as an effective fluorescence quencher for the coumarin core. Secondly, and more critically, it is the specific reaction site for hydrazine. The cleavage of a phthalimide by hydrazine is a well-documented, high-yield reaction (a variant of the Ing-Manske procedure).

-

The Linker (Methyl Group at C4): The 4-methyl position of the coumarin provides a convenient and synthetically accessible site for attaching the phthalimide recognition group without disrupting the core fluorophore structure.

Proposed Synthetic Pathway

The synthesis is a straightforward, two-step process starting from the commercially available reagent 4-Bromomethyl-6,7-dimethoxycoumarin. The causality behind this choice is efficiency; starting with a pre-functionalized core simplifies the pathway and improves overall yield.

Experimental Protocol: Synthesis

-

Rationale: This protocol employs the Gabriel synthesis, a robust method for forming primary amines from alkyl halides. The use of Dimethylformamide (DMF) as a solvent is critical as it readily dissolves both the ionic potassium phthalimide and the organic coumarin derivative, facilitating a homogenous reaction environment.

-

Step 1: Reagent Preparation. In a 100 mL round-bottom flask, add 4-Bromomethyl-6,7-dimethoxycoumarin (1.0 eq) and potassium phthalimide (1.2 eq).

-

Step 2: Dissolution. Add 40 mL of anhydrous Dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Step 3: Reaction. Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 4: Isolation. After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

-

Step 5: Purification. Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water. Recrystallize the crude product from an ethanol/water mixture to yield the pure 4-Phthalimidylmethyl-6,7-dimethoxycoumarin as a white or off-white solid.

-

Step 6: Characterization. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sensing Mechanism: A Hydrazine-Specific Reaction

The probe's function is based on a "turn-on" mechanism triggered by a hydrazine-specific cleavage reaction.

-

"Off" State: In its initial state, the probe is virtually non-fluorescent. The electron-deficient phthalimide group effectively quenches the fluorescence of the coumarin core through a photo-induced electron transfer (PET) mechanism.

-

"On" State: Hydrazine, being a potent α-effect nucleophile, selectively attacks the carbonyl centers of the phthalimide ring. This initiates a rapid and irreversible intramolecular cyclization and cleavage reaction. The reaction releases the highly fluorescent 4-aminomethyl-6,7-dimethoxycoumarin and a stable phthalhydrazide byproduct. The removal of the quenching phthalimide group restores the ICT pathway within the coumarin, "turning on" a bright fluorescence.[7]

Conclusion and Future Outlook

4-Phthalimidylmethyl-6,7-dimethoxycoumarin stands as a promising and rationally designed fluorescent probe for the selective detection of hydrazine. Its synthesis is straightforward, and its "turn-on" sensing mechanism is based on a highly specific and irreversible chemical reaction, ensuring high selectivity and a low signal-to-noise ratio. The protocols outlined in this guide provide a robust framework for its validation and application in diverse fields, from environmental monitoring to cellular biology.

Future work may involve modifying the coumarin core to achieve red-shifted emission for deeper tissue imaging or altering the recognition moiety to target other nucleophilic analytes of interest. The principles demonstrated here provide a powerful platform for the development of next-generation chemodosimeters.

References

-

An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. (2022). PubMed Central. [Link]

-

A coumarin-based chromogenic and ratiometric probe for hydrazine. (2013). ResearchGate. [Link]

-

A coumarin-based chromogenic and ratiometric probe for hydrazine. (2013). Analytical Methods (RSC Publishing). [Link]

-

Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. (2024). MDPI. [Link]

-

A coumarin-based fluorescent probe for ratiometric detection of hydrazine and its application in living cells. (2019). PubMed. [Link]

-

A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). HETEROCYCLES. [Link]

-

Synthesis and application of coumarin fluorescence probes. (2020). RSC Publishing. [Link]

-

A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. (2020). Frontiers. [Link]

-

Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. (2018). PMC - NIH. [Link]

-

Coumarin-based fluorescent chemodosimeter for selective sensing of hydrazine in semi-aqueous medium. (2019). Indian Chemical Society. [Link]

-

Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. (2015). ResearchGate. [Link]

-

Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. (2011). PMC. [Link]

-

Photophysical And Photochemical Properties Of 5,7-Di-Methoxycoumarin Under One- And Two-Photon Excitation. (2003). University of Central Florida. [Link]

-

Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction. (2020). PMC - PubMed Central. [Link]

-

Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. (2023). ResearchGate. [Link]

-